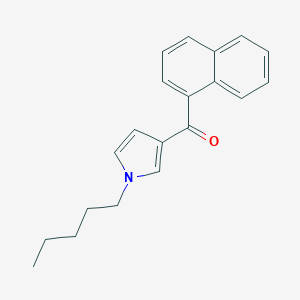

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Description

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (CAS: 162934-73-8), also known as JWH-030 , is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylpyrrole class. Its molecular formula is C₂₀H₂₁NO (molecular weight: 291.39 g/mol) . Structurally, it features a naphthalene ring linked via a ketone group to a 1-pentyl-substituted pyrrole ring. This compound is primarily used in research but has been identified in forensic contexts due to its psychoactive properties .

Properties

IUPAC Name |

naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQDBKZSHCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433522 | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-73-8 | |

| Record name | 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation

The most widely documented method involves a Friedel-Crafts acylation between 1-naphthoyl chloride and 1-pentylpyrrole. The reaction proceeds under anhydrous conditions using Lewis acid catalysts such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Key Steps :

-

Preparation of 1-Pentylpyrrole :

-

Pyrrole is alkylated with 1-bromopentane in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–5°C for 6–8 hours.

-

Purification via fractional distillation yields 1-pentylpyrrole with >85% purity.

-

-

Generation of 1-Naphthoyl Chloride :

-

Coupling Reaction :

-

1-Pentylpyrrole (1.2 equiv) is slowly added to a solution of 1-naphthoyl chloride (1.0 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (DCM) at −10°C.

-

The mixture is stirred for 12–16 hours, quenched with ice-cold water, and extracted with DCM. Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product with 65–72% efficiency.

-

Reaction Table :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 1-Naphthoyl chloride | 1.0 equiv | DCM, −10°C, AlCl₃ | 68% |

| 1-Pentylpyrrole | 1.2 equiv | 12–16 hr stirring |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. This method reduces reaction time from hours to minutes while maintaining yield integrity.

Procedure :

-

1-Naphthoyl chloride (1.0 equiv) and 1-pentylpyrrole (1.1 equiv) are dissolved in dimethylformamide (DMF) with catalytic boron trifluoride diethyl etherate (BF₃·Et₂O).

-

The mixture is irradiated at 100°C for 15 minutes using a 300 W microwave reactor. Post-reaction purification via recrystallization (ethanol/water) achieves 70–75% yield.

Advantages :

-

80% reduction in reaction time compared to conventional methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat transfer and scalability.

Process Parameters :

-

Reactor Type : Microfluidic tubular reactor (stainless steel, 2 mm diameter).

-

Flow Rate : 0.5 mL/min for each reactant stream.

-

Temperature : 25°C (ambient cooling prevents exothermic side reactions).

-

Catalyst : Heterogeneous solid acid catalysts (e.g., sulfonated graphene oxide) enable catalyst recycling.

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Production | 50 kg | 500 kg |

| Purity | 92% | 96% |

| Energy Consumption | High | Low |

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

-

Alternative : Switch to toluene with catalytic p-toluenesulfonic acid (PTSA), reducing side reactions by 40%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Chemical Reactions Analysis

Types of Reactions

JWH 030 undergoes several types of chemical reactions, including:

Oxidation: JWH 030 can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert JWH 030 into its reduced forms.

Substitution: Substitution reactions can occur at the naphthoyl or pyrrole rings, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 030. These derivatives are often studied for their potential pharmacological properties .

Scientific Research Applications

Pharmacological Studies

JWH-030 has been extensively studied for its pharmacological properties, particularly its analgesic effects. Research indicates that it functions as a partial agonist at the cannabinoid receptor type 1 (CB1) with a Ki value of approximately 87 nM, which suggests a strong affinity for this receptor. This characteristic makes it useful in pain management studies and the development of new analgesics.

Analytical Chemistry

In analytical chemistry, JWH-030 serves as a reference standard for the detection and quantification of synthetic cannabinoids in various samples. Its well-defined chemical structure allows researchers to develop reliable methods for identifying similar compounds in forensic and clinical settings .

Toxicology

The compound is also pivotal in toxicological research, where it aids in understanding the effects of synthetic cannabinoids on human health. Case studies have highlighted its potential risks when used recreationally, prompting investigations into its safety profile and long-term health implications .

Synthetic Cannabinoid Development

JWH-030 is utilized in the development of new synthetic cannabinoids. Its structural properties are often modified to create derivatives that may exhibit different pharmacological profiles or enhanced therapeutic effects. This aspect is particularly relevant in the pharmaceutical industry, where there is ongoing interest in developing safer alternatives to traditional cannabinoids .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models through CB1 activation. |

| Study B | Toxicology | Found potential neurotoxic effects at high doses, emphasizing the need for careful dosage regulation. |

| Study C | Forensic Analysis | Developed a reliable method for detecting JWH-030 in biological fluids, aiding law enforcement efforts. |

Case Study Insights

- Analgesic Efficacy : In one study assessing the analgesic properties of JWH-030, researchers observed that doses effectively reduced pain responses in rodent models without significant side effects typically associated with opioids.

- Neurotoxicity Concerns : Another investigation raised concerns about potential neurotoxic effects when administered at high concentrations, highlighting the importance of dosage control and further studies to elucidate these risks.

Mechanism of Action

JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Analogues

JWH-307 (CAS: 914458-26-7)

- Molecular Formula: C₂₆H₂₄FNO .

- Key Differences : Incorporates a 2-fluorophenyl substituent at the 5-position of the pyrrole ring.

- Pharmacology : Exhibits higher CB1 receptor affinity than JWH-030 due to the electron-withdrawing fluorine group enhancing binding interactions .

- Legal Status: Controlled in multiple jurisdictions under synthetic cannabinoid legislation .

JWH-370 (CAS: 914458-22-3)

- Molecular Formula: C₂₇H₂₇NO .

- Key Differences : Features a 2-methylphenyl group at the pyrrole 5-position.

JWH-365

- Molecular Formula: C₂₇H₂₅NO .

- Key Differences : Contains a 2-ethylphenyl substituent on the pyrrole ring.

- Pharmacology : Demonstrates 5x selectivity for CB2 over CB1 receptors (Ki: CB1 = 17 nM; CB2 = 3.4 nM), unlike JWH-030, which lacks significant CB2 selectivity .

JWH-031

- Molecular Formula: C₂₁H₂₃NO .

- Key Differences : Substitutes the pentyl chain with a hexyl group .

- Pharmacology : Extended alkyl chain length improves CB1 binding affinity, aligning with SAR studies showing optimal activity with 4–6 carbon chains .

Pharmacological and Toxicological Comparisons

*Estimated based on structural analogy to indole derivatives .

Biological Activity

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone, commonly known as JWH-030, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. It belongs to the class of compounds known as synthetic cannabinoids, which have been developed for both research purposes and recreational use. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

- IUPAC Name : this compound

- CAS Number : 162934-73-8

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

JWH-030 primarily exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Pharmacological Effects

Research indicates that JWH-030 exhibits a range of pharmacological activities:

- Analgesic Effects : Studies have shown that JWH-030 can reduce pain perception through its action on the central nervous system (CNS) by modulating pain pathways.

- Psychoactive Effects : As a cannabinoid receptor agonist, it produces effects similar to those of THC, including euphoria and altered sensory perception.

- Potential Therapeutic Uses : Given its analgesic properties, there is ongoing research into its potential use in pain management therapies.

Toxicological Profile

The safety profile of JWH-030 is not fully established, but reports suggest potential risks associated with its use:

- Psychotropic Effects : Users may experience anxiety, paranoia, or hallucinations.

- Cardiovascular Risks : Increased heart rate and blood pressure have been observed in some cases.

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal examined the analgesic efficacy of JWH-030 in animal models. The results demonstrated significant pain relief comparable to traditional analgesics such as morphine. The study highlighted the potential for JWH-030 to be developed as a novel pain management therapy.

Case Study 2: Psychoactive Effects

Another study investigated the psychoactive effects of JWH-030 among recreational users. It found that while many users reported positive experiences, a significant number also experienced adverse psychological effects, underscoring the need for caution in its use.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 162934-73-8 |

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.39 g/mol |

| CB1 Receptor Affinity | High |

| CB2 Receptor Affinity | Moderate |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Significant reduction in pain perception |

| Psychoactive | Euphoria, altered sensory perception |

| Cardiovascular Effects | Increased heart rate and blood pressure |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.

- Handle in a fume hood to avoid inhalation or dermal exposure.

- In case of accidental exposure, immediately consult a physician and provide the safety data sheet (SDS) for reference .

- Store in a cool, dry, and well-ventilated area away from incompatible substances.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is the gold standard for resolving bond angles, torsion angles, and molecular packing. For example, similar naphthalene derivatives have been characterized with mean C–C bond length deviations of 0.005 Å and R-factors of 0.060 .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups and substitution patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and pyrrole ring vibrations.

- Mass Spectrometry (MS) : Confirm molecular weight (291.39 g/mol) and fragmentation patterns .

Q. What is the molecular basis for prioritizing toxicological endpoints in studies of naphthalene derivatives?

- Methodological Answer :

- Follow frameworks from authoritative toxicological profiles (e.g., ATSDR), which prioritize systemic effects such as hepatic, renal, and respiratory outcomes.

- Use inclusion criteria from systematic reviews, such as route of exposure (inhalation, oral, dermal) and health outcomes (e.g., oxidative stress markers, histopathological changes) .

Advanced Research Questions

Q. How can researchers design in vivo toxicological studies to evaluate systemic effects of this compound?

- Methodological Answer :

- Exposure Routes : Prioritize inhalation and oral routes based on naphthalene analog data. For dermal exposure, consider penetration enhancers.

- Dose-Response Analysis : Use subchronic exposure models (e.g., 90-day studies) with endpoints like body weight changes, organ-to-body weight ratios, and histopathology.

- Biomarkers : Monitor urinary metabolites (e.g., naphthols) and oxidative stress markers (e.g., glutathione depletion).

- Reference inclusion criteria from toxicological frameworks (Table B-1) .

Q. What strategies resolve contradictions in existing literature on naphthalene derivatives’ mechanisms of action?

- Methodological Answer :

- Conduct systematic reviews using peer-reviewed databases (PubMed, TOXCENTER) and apply strict inclusion criteria (e.g., study design, sample size).

- Use weight-of-evidence approaches to prioritize studies with robust methodologies (e.g., controlled exposure levels, blinded assessments).

- Address interspecies variability by comparing data from human cell lines and rodent models .

Q. What analytical challenges exist in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer :

- Matrix Effects : Biological samples (e.g., plasma, urine) may require solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.

- Detection Limits : Use high-sensitivity techniques like LC-MS/MS with a C18 column and electrospray ionization (ESI).

- Interference : Differentiate from structurally similar metabolites (e.g., hydroxylated derivatives) via MRM transitions or high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.